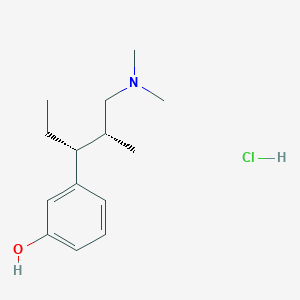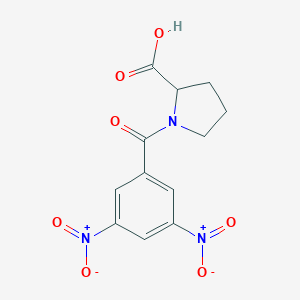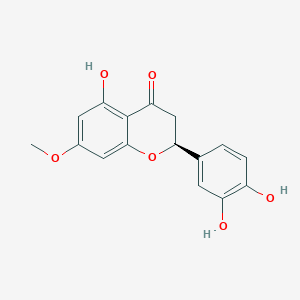
2-乙酰丁内酯
概述
描述
?-Amyrin 是一种五环三萜类化合物,属于苦参醇类,其中还包括 α-苦参醇和 β-苦参醇。这些化合物广泛分布于自然界,可在各种植物的表皮蜡中找到。 ?-Amyrin 以其多种生物活性而闻名,包括抗炎、镇痛和胃保护作用 .
科学研究应用
?-Amyrin 具有广泛的科学研究应用,包括其在化学、生物学、医学和工业中的应用。在化学领域,?-Amyrin 作为合成各种三萜类化合物的先驱。 在生物学领域,它表现出抗菌和抗真菌特性,使其在植物保护中发挥作用 . 在医学领域,?-Amyrin 在治疗炎症、疼痛和胃肠道疾病方面显示出潜力 . 此外,它还被研究其抗氧化、抗黄嘌呤氧化酶和抗酪氨酸酶活性 .
作用机制
?-Amyrin 的作用机制涉及激活大麻素受体 CB1 和 CB2,从而导致其镇痛和抗炎作用。 ?-Amyrin 还抑制细胞因子的产生以及核因子κB、环腺苷酸单磷酸反应元件结合蛋白和环氧合酶 2 的表达 . 这些分子靶标和途径对其治疗作用有贡献。
生化分析
Biochemical Properties
2-Acetylbutyrolactone is known to interact with amines to form Schiff bases . This interaction is a key part of its role in biochemical reactions, particularly in the confirmation of the creation of amines during organic synthesis .
Cellular Effects
Its role in organic synthesis and its interactions with amines suggest that it may influence cellular processes related to these biochemical reactions .
Molecular Mechanism
The molecular mechanism of 2-Acetylbutyrolactone primarily involves its reaction with amines to form Schiff bases . This reaction is frequently used to confirm the creation of amines during organic synthesis .
Temporal Effects in Laboratory Settings
Its stability and degradation over time would be important factors to consider in its use in organic synthesis .
Metabolic Pathways
Its role as a precursor in organic synthesis suggests that it may be involved in various biochemical reactions .
Transport and Distribution
Its solubility in DMF and methanol suggests that it may be able to diffuse across cell membranes and distribute throughout the cell.
准备方法
合成路线及反应条件: ?-Amyrin 的合成可以从容易获得的起始原料如齐墩果酸和熊果酸开始。该过程涉及选择性碘化和还原以获得所需的化合物。 对于 α-苦参醇,需要不同的合成方法,可以实现中到大规模的生产 .
工业生产方法: ?-Amyrin 的工业生产涉及使用代谢工程技术。 例如,油脂酵母解脂耶氏酵母可以进行代谢工程,使用简单的糖和废食用油作为底物生产 α-和 β-苦参醇 . 此外,大肠杆菌的途径工程已被用来生物合成植物来源的三萜骨架,包括 ?-Amyrin .
化学反应分析
反应类型: ?-Amyrin 经历各种化学反应,包括氧化、还原和取代。这些反应对于化合物的衍生化和功能化至关重要。
常用试剂和条件: ?-Amyrin 反应中常用的试剂包括氧化剂如高锰酸钾和还原剂如氢化锂铝。这些反应通常在受控条件下进行,以确保所需的产物形成。
主要形成的产物: ?-Amyrin 反应形成的主要产物包括齐墩果酸和熊果酸,它们是由 ?-Amyrin 氧化而来的 . 这些产物是合成更复杂三萜类化合物的重要中间体。
相似化合物的比较
?-Amyrin 与 α-苦参醇和 β-苦参醇密切相关,它们也是五环三萜类化合物。虽然这三种化合物都具有相似的生物活性,但 ?-Amyrin 在其特定的分子靶标和途径方面是独特的。 其他类似化合物包括齐墩果酸和熊果酸,它们是由 ?-Amyrin 氧化而来的 .
类似化合物列表:- α-苦参醇
- β-苦参醇
- 齐墩果酸
- 熊果酸
属性
IUPAC Name |
3-acetyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044436 | |
| Record name | 3-Acetyldihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid with an ester-like odor; [Merck Index] Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |
| Record name | 2(3H)-Furanone, 3-acetyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Acetylbutyrolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19508 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
517-23-7 | |
| Record name | 2-Acetylbutyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Acetylbutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylbutyrolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 3-acetyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Acetyldihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-acetyl-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ACETYLBUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3D73T5K0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Acetylbutyrolactone is a cyclic β-keto ester with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol. It is a colorless liquid. []
A: 2-Acetylbutyrolactone can be synthesized from diethylene ketone through esterification with methanol followed by condensation with epoxy ethane under alkaline conditions. [] It can also be synthesized from readily available starting materials like 2-acetylbutyrolactone and cyanoacetamide in four steps. []
A: 2-Acetylbutyrolactone reacts with primary arylamines through the Japp-Klingemann reaction, forming colored α-oxo-γ-butyrolactone arylhydrazones. This reaction is useful for the spectrophotometric analysis of primary arylamines. [, ]
A: Arylhydrazones derived from 2-Acetylbutyrolactone can be analyzed spectrophotometrically in both alkaline (at a wavelength of 532 nm) and acidic solutions (using UV-Vis spectrophotometry at a wavelength of 349 nm). [] They can also be studied using polarographic and voltammetric techniques due to the electroactive azomethine center. []
A: 2-Acetylbutyrolactone serves as a versatile building block in organic synthesis. It's been utilized in synthesizing various heterocyclic compounds, including quinoxaline 1,4-dioxides, [] functionalized quinoxaline 1,4‐dioxides, [] thiazole derivatives, [] and pyrido[1,2-a]benzimidazoles. [, ]
A: 2-Acetylbutyrolactone, when labeled with carbon-13, is employed in the synthesis of multi-labeled steroids. Specifically, it acts as a precursor to the ethylene ketal of 5-(diethylphosphono)-2-pentanone, a crucial reagent in this process. []
A: Pilocarpine, a medication used to treat glaucoma, can be synthesized starting from 2-Acetylbutyrolactone. The synthesis involves seven steps, with chirality introduced through the asymmetric reduction of an enone intermediate. []
A: Yes, 2-Acetylbutyrolactone reacts with triphenylphosphine and dialkyl acetylenedicarboxylates to yield dialkyl 2-(3-acetyl-2-oxotetrahydro-3-furanyl)-3-(1,1,1-triphenyl-1 5 -phosphanilidene) succinate, which further undergo an intramolecular Wittig reaction to produce highly strained spiro compounds. []
A: Research suggests that 2-Acetylbutyrolactone contributes to a plastic-like off-flavor in certain biological products. This characteristic was identified during the study of off-flavor in Pichia pastoris strains. []
A: 2-Acetylbutyrolactone is used as a solvent in electrochemically color-developing solutions, improving the service temperature range and cycle life of these solutions. []
A: Density functional theory calculations have been employed to investigate the mechanism of three-component reactions involving 2-Acetylbutyrolactone, triphenylphosphine, and dialkyl acetylene dicarboxylates. These studies provide insights into the formation of stabilized phosphorus ylides and 1,3-butadiene derivatives. []
A: Spectrophotometry can be used to determine the content of 2-Acetylbutyrolactone by exploiting its reaction with iron(III) to form a stable complex with a maximum absorbance at 555 nm. This method provides a reliable way to control the quality of 2-Acetylbutyrolactone in industrial production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














